![molecular formula C27H21Cl2N3O7 B1679247 Rebeccamycin CAS No. 93908-02-2](/img/structure/B1679247.png)
Rebeccamycin
Overview
Description
Rebeccamycin is an antibiotic and antitumor substance isolated from the filamentous bacterium Lentzea aerocolonigenes . It is structurally similar to staurosporine, but does not show any inhibitory activity against protein kinases . It shows significant antitumor properties in vitro .
Synthesis Analysis
Rebeccamycin can be produced naturally in L. aerocolonigenes, heterologously produced, or chemically synthesized . Each of these production processes has its own challenges, and first approaches to production often lead to low final product concentrations . Different chemical syntheses result in low yields and therefore seem to be disadvantageous for large-scale production .Molecular Structure Analysis
Rebeccamycin is a complex molecule with a molecular mass of approximately 570.38 g·mol . It contains a noncovalently bound FAD cofactor .Chemical Reactions Analysis
Rebeccamycin is naturally produced by the filamentous bacterium Lechevalieria aerocolonigenes . A decarboxylative ring closure is performed by RebC (monooxygenase) and RebP (cytochrome P450 enzyme) .Physical And Chemical Properties Analysis
Rebeccamycin has a complex structure with a molecular mass of approximately 570.38 g·mol . It contains a noncovalently bound FAD cofactor .Scientific Research Applications
Antitumor Antibiotic
Rebeccamycin is an antibiotic and antitumor substance isolated from the filamentous bacterium Lentzea aerocolonigenes . It has shown promising results in the field of oncology due to its unique mechanism of action .
DNA Replication Interference
Rebeccamycin acts as a topoisomerase inhibitor, interfering with DNA replication . This property makes it a potential candidate for cancer treatment, as it can disrupt the rapid cell division that characterizes many forms of cancer .
Production in Lentzea aerocolonigenes
Rebeccamycin is naturally produced by the filamentous bacterium Lentzea aerocolonigenes . The complex cell morphology of this bacterium plays a major role in the production process .
Heterologous Production
In addition to its natural production in L. aerocolonigenes, rebeccamycin can also be heterologously produced . This method provides an alternative way to produce the compound, potentially increasing its availability for research and medical applications .
Chemical Synthesis
Rebeccamycin can also be chemically synthesized . This approach offers another avenue for production, which could be beneficial in situations where biological production is not feasible or efficient .
Interaction with Calf Thymus DNA
The interaction of Rebeccamycin with calf thymus (ctDNA) has been investigated using molecular dynamics, multi-spectroscopic, and cellular techniques . This research could provide insights into the mechanism of action of Rebeccamycin and its potential applications in medicine .
Safety And Hazards
Rebeccamycin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHOIJJIZXRMAN-QZQSLCQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)N2C3=C(C=CC=C3Cl)C4=C5C(=C6C7=C(C(=CC=C7)Cl)NC6=C42)C(=O)NC5=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl2N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239880 | |
Record name | Rebeccamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rebeccamycin | |
CAS RN |
93908-02-2 | |
Record name | (+)-Rebeccamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93908-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebeccamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093908022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebeccamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rebeccamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REBECCAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y96MQM21V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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